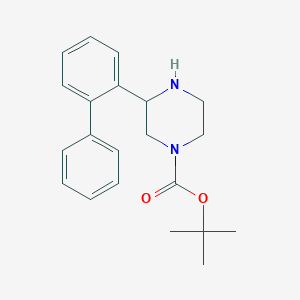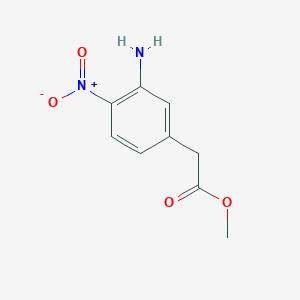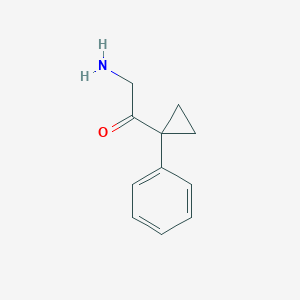![molecular formula C11H12IN3O2S B13534090 2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a unique combination of a benzo[d][1,2,3]triazole ring and a tetrahydrothiophene 1,1-dioxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide.
Attachment of the Tetrahydrothiophene 1,1-dioxide Moiety: This step involves the nucleophilic substitution reaction where the benzo[d][1,2,3]triazole derivative reacts with a suitable tetrahydrothiophene 1,1-dioxide precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene moiety.
Reduction: Reduction reactions can target the iodo group, converting it to a less reactive species.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzo[d][1,2,3]triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development:
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole ring can engage in π-π stacking interactions, while the tetrahydrothiophene moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1H-benzo[d][1,2,3]triazole: Shares the benzo[d][1,2,3]triazole core but lacks the tetrahydrothiophene moiety.
Tetrahydrothiophene 1,1-dioxide: Contains the tetrahydrothiophene moiety but lacks the benzo[d][1,2,3]triazole ring.
Uniqueness: 2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the benzo[d][1,2,3]triazole ring and the tetrahydrothiophene 1,1-dioxide moiety
Propiedades
Fórmula molecular |
C11H12IN3O2S |
|---|---|
Peso molecular |
377.20 g/mol |
Nombre IUPAC |
2-[(5-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
Clave InChI |
FPDLQGNJWOTAEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)I)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)





